Cas no 618-39-3 (Benzamidine)

Benzamidine is a small organic compound characterized by its amidine functional group attached to a benzene ring. It is widely utilized as a competitive inhibitor for serine proteases, particularly trypsin-like enzymes, due to its ability to mimic the substrate's arginine or lysine side chains. This property makes it valuable in biochemical research and pharmaceutical applications, including enzyme inhibition studies and drug development. Benzamidine hydrochloride, its common salt form, offers enhanced solubility in aqueous solutions, facilitating its use in buffer systems. The compound's specificity and stability under physiological conditions underscore its utility in proteomics and structural biology research.
Benzamidine structure
Benzamidine structure
Product Name:Benzamidine
CAS No:618-39-3
MF:C7H8N2
MW:120.151821136475
MDL:MFCD00042826
CID:510467
PubChem ID:57646968
Update Time:2025-08-05

Benzamidine Chemical and Physical Properties

Names and Identifiers

    • Benzimidamide
    • BENZAMIDINE
    • benzenecarboximidamide
    • Benzamidinium chloride
    • phenyl-amidine
    • Phenylamidine
    • Benzamidine (Protonated)
    • KUE3ZY3J1F
    • PXXJHWLDUBFPOL-UHFFFAOYSA-N
    • BDN
    • 1oss
    • 2ast
    • 1bra
    • Benzenecarboxamidine
    • 1v2m
    • 1v2j
    • 1h4w
    • 1ce5
    • 1c5o
    • 2j9n
    • 1f5k
    • 1c5p
    • 1v2v
    • 1v2s
    • 1v2l
    • 1c5z
    • 1v2u
    • Lopac0_000203
    • MLS001066369
    • GTPL7566
    • 1w80
    • 1j16
    • 1j15
    • 1j14
    • HMS3370L08
    • HMS2233B11
    • A
    • NCGC00015160-02
    • F1905-7123
    • NCGC00015160-05
    • NCGC00015160-07
    • ALBB-021313
    • BS-3750
    • NSC 243704
    • BEN
    • SCHEMBL9207
    • NCGC00015160-03
    • DB-031147
    • 125772-71-6
    • Q4890748
    • NS00000060
    • C01784
    • Benzenylamidine; NSC 243704; Phenylamidine;
    • NCGC00162090-01
    • SY096666
    • MFCD00042826
    • benzene, amidino-
    • UNII-KUE3ZY3J1F
    • 123920-06-9
    • DTXSID8045012
    • .beta.-allo-2-Octulopyranose, 2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)-
    • AB00691669-14
    • AE-641/30119009
    • 64F5C29D-34E7-4815-B5F3-CC94EA3D2CAD
    • 618-39-3
    • NCGC00015160-04
    • Lopac-B-6506
    • CS-0103011
    • Q-100255
    • SDCCGSBI-0050191.P002
    • CCRIS 2952
    • CHEMBL20936
    • BBL012141
    • STL163510
    • CHEBI:41033
    • NCGC00015160-01
    • EINECS 210-546-3
    • AKOS000201384
    • DTXCID6025012
    • CCG-204298
    • SMR000471900
    • BDBM50038002
    • AB01943
    • NSC243704
    • NSC-243704
    • Benzamidine
    • MDL: MFCD00042826
    • Inchi: 1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
    • InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(N)=N)=CC=1

Computed Properties

  • Exact Mass: 120.06900
  • Monoisotopic Mass: 120.068748
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 49.9

Experimental Properties

  • Density: 1.09
  • Melting Point: 65-70 ºC
  • Boiling Point: 208.5 °C at 760 mmHg
  • Flash Point: 79.9 °C
  • PSA: 49.87000
  • LogP: 1.77070

Benzamidine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:9-23
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • Risk Phrases:R22; R36

Benzamidine Pricemore >>

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Benzamidine Suppliers

Amadis Chemical Company Limited
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(CAS:618-39-3)Benzamidine
Order Number:A852076
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:38
Price ($):464.0/324.0
Email:sales@amadischem.com

Additional information on Benzamidine

Professional Introduction to Benzamidine (CAS No. 618-39-3)

Benzamidine, with the chemical formula C7H7N3O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, CAS No. 618-39-3, uniquely identifies it in scientific literature and databases. This compound has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly as a protease inhibitor and a tool compound in biochemical research.

The molecular structure of Benzamidine features an amide group attached to a benzene ring, which is further substituted with an amino group. This structural configuration imparts unique chemical properties that make it highly effective in inhibiting certain enzymes, particularly those belonging to the serine protease family. The mechanism of action involves the formation of a covalent bond between the benzamidine moiety and the active site of the enzyme, thereby preventing its catalytic activity.

In recent years, Benzamidine has been extensively studied for its potential in treating various diseases, especially those involving excessive proteolytic activity. One of the most notable applications is in the management of thrombosis, where it acts as an anticoagulant by inhibiting thrombin and factor Xa. However, its clinical use has been limited due to significant side effects such as bleeding complications and drug interactions.

Recent advancements in medicinal chemistry have led to the development of more selective protease inhibitors that are less prone to off-target effects. For instance, derivatives of Benzamidine have been synthesized to enhance specificity while maintaining efficacy. These modifications have opened new avenues for therapeutic applications, particularly in oncology where proteases play a crucial role in tumor progression and metastasis.

The biochemical research community has also leveraged Benzamidine as a key tool compound for studying enzyme function and structure. Its ability to inhibit serine proteases has made it invaluable in elucidating the mechanisms of various biological processes. Additionally, it has been used in high-throughput screening assays to identify new drug candidates targeting these enzymes.

The synthesis of Benzamidine (CAS No. 618-39-3) typically involves condensation reactions between benzoyl chloride and guanidine hydrochloride in an organic solvent medium. The process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for research and industrial applications.

In conclusion, Benzamidine is a multifaceted compound with significant implications in pharmaceuticals and biochemical research. Its role as a protease inhibitor has been instrumental in understanding various pathological processes and developing novel therapeutic strategies. As research continues to uncover new applications and improve synthetic techniques, the importance of this compound is likely to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:618-39-3)Benzamidine
A852076
Purity:99%/99%
Quantity:10g/5g
Price ($):464.0/324.0
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